3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound known for its unique structure and significant biological activities This compound is characterized by the presence of a nitrophenoxy group, a dioxoisoindole moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the dioxoisoindole ring through cyclization reactions.
Coupling: Coupling of the nitrophenoxy and dioxoisoindole intermediates.
Carboxylation: Introduction of the benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis can produce carboxylic acids or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly Notch1 signaling.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the modulation of Notch1 signaling pathways . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide, which is a marker of Notch1 intracellular domain release and transcription modification. This modulation affects various cellular processes, including cell differentiation and proliferation.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrophenoxy)benzoic acid: Shares structural similarities but differs in the substitution pattern on the benzoic acid ring.
4-(4-Nitrophenoxy)benzoic acid: Lacks the dioxoisoindole moiety, resulting in different biological activities.
Uniqueness
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate Notch1 signaling sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H12N2O7 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-8-16(30-15-6-4-13(5-7-15)23(28)29)11-18(17)20(25)22(19)14-3-1-2-12(10-14)21(26)27/h1-11H,(H,26,27) |
InChI Key |
OIFVNUXMDVXVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.